molecular formula C11H14O3 B1428634 Ethyl (3-hydroxymethylphenyl)acetate CAS No. 272130-46-8

Ethyl (3-hydroxymethylphenyl)acetate

Cat. No. B1428634
M. Wt: 194.23 g/mol
InChI Key: WNPKCDNXFVERJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl acetate, a similar compound, has been studied extensively. It can be produced via ethanol dehydrogenation . This process involves the conversion of ethanol to ethyl acetate and hydrogen. Another method involves the microbial conversion of biomass-derived sugars into ethyl acetate . This process uses lipases to catalyze the reaction between acetic acid and ethanol .


Chemical Reactions Analysis

The chemical reactions involving ethyl acetate have been studied. For example, the quaternary reacting system ethanol–acetic acid–ethyl acetate–water has been analyzed at different temperatures . Another study compared different methods of ethyl acetate production and showed the possibility of further reactive distillation process integration and sophisticated intensification including process stream regeneration .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis of Bridged 3-Benzazepine Derivatives : Ethyl 3,4-dimethoxyphenyl(phenyl)acetate was used in synthesizing bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (Gentles et al., 1991).

  • Gas Chromatographic Estimation : The compound was extracted into ethyl acetate for gas chromatographic estimation of urinary 3-methoxy-4-hydroxyphenylglycol (Kahane et al., 1972).

  • Metallomesogens Synthesis : Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate was synthesized and used to produce copper(II) metallomesogenic complexes (Kovganko & Kovganko, 2013).

  • Learning and Memory Effects in Mice : Ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) was synthesized and its effects on learning and memory in mice were studied (Jiang Jing-ai, 2006).

  • Green Chemistry in Education : Ethyl (4-phenylphenyl)acetate was synthesized in an undergraduate organic chemistry laboratory to demonstrate green chemistry principles (Costa et al., 2012).

Pharmaceutical and Biological Applications

  • Enzymatic Resolution of Alcohols : 1-Ethoxyvinyl acetate was identified as a high-performance acyl donor for enzymatic resolution of alcohols (Kita et al., 1996).

  • Chemoselective Acetylation in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, used in the synthesis of antimalarial drugs, was synthesized using ethyl acetate as an acyl donor (Magadum & Yadav, 2018).

  • Marine Fungus Derived Compounds : The ethyl acetate extract of the marine fungus Penicillium sp. led to the isolation of new compounds with potential bioactive properties (Wu et al., 2010).

  • Plasma Free Radical Extraction : Ethyl acetate was used for extracting spin-trapped free radicals, such as hydroxyl or superoxide radical adducts (Trudell, 1987).

  • Microbial Production of Ethyl Acetate : Perspectives on bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and in vivo were explored (Zhang et al., 2020).

Industrial and Chemical Engineering Applications

  • Corrosion Inhibition : Chalcone derivatives, such as ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, were investigated for their effect on mild steel corrosion in hydrochloric acid solution (Lgaz et al., 2017).

  • Azeotropic Mixture Separation : The separation of ethyl acetate and ethanol using hydrophilic ionic liquids was investigated for industrial applications (Zhang et al., 2008).

Safety And Hazards

Ethyl acetate, a similar compound, is highly flammable and may cause drowsiness or dizziness. It also causes serious eye irritation . It is recommended to avoid inhalation, ingestion, and skin contact, and to use personal protective equipment when handling it .

Future Directions

The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative . Additionally, engineering the mitochondrial Eat1 enzyme for enhanced ethyl acetate production in Escherichia coli has been suggested .

properties

IUPAC Name

ethyl 2-[3-(hydroxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPKCDNXFVERJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-hydroxymethylphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Kasibhatla, BC Bookser, G Probst… - Journal of medicinal …, 2000 - ACS Publications
N3-Substituted coformycin aglycon analogues with improved AMP deaminase (AMPDA) inhibitory potency are described. Replacement of the 5-carboxypentyl substituent in the lead …
Number of citations: 31 pubs.acs.org

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